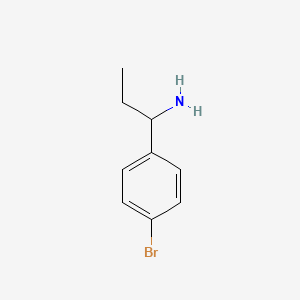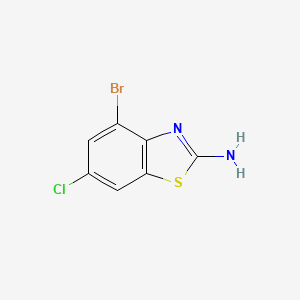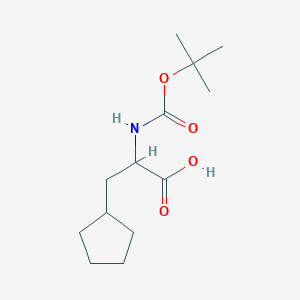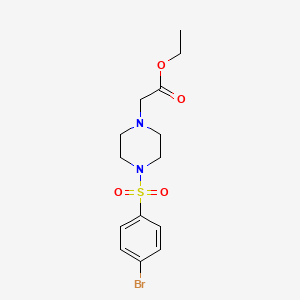
4-氯-2-(三氟甲基)苄基溴
描述
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethyl)benzyl bromide is C8H5BrClF3 . The molecular weight is 273.48 . The SMILES string representation is ClC1=CC(C(F)(F)F)=C(CBr)C=C1 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)benzyl bromide are not detailed in the search results, it is used in the synthesis of various compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethyl)benzyl bromide is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学研究应用
Organic Synthesis
4-Chloro-2-(trifluoromethyl)benzyl bromide: is a valuable reagent in organic synthesis. It is used to introduce the benzyl protecting group in the synthesis of sensitive molecules. This compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles, allowing for the construction of complex molecules . It’s also utilized in the synthesis of various benzimidazole derivatives , which have significant antiviral activities .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of hepatitis C virus NS5B polymerase inhibitors . These inhibitors are crucial in the treatment of hepatitis C, a disease affecting millions worldwide. The compound’s ability to participate in the formation of benzimidazoles makes it a key player in creating new therapeutic agents.
Polymer Research
The role of 4-Chloro-2-(trifluoromethyl)benzyl bromide in polymer research is less direct but still significant. As a building block, it can be used to modify the properties of polymers, potentially leading to materials with unique characteristics like increased resistance to heat or chemical degradation .
Material Science
In material science, this compound’s derivatives can be used to create new materials with potential applications in electronics, coatings, and nanotechnology. Its ability to form strong carbon-fluorine bonds can lead to the development of materials with exceptional stability and unique electronic properties .
Biochemistry
In biochemistry, 4-Chloro-2-(trifluoromethyl)benzyl bromide can be used to modify peptides and proteins. By attaching this compound to biomolecules, researchers can study the structure and function of these molecules in greater detail, leading to a better understanding of biological processes .
Environmental Applications
While direct environmental applications of 4-Chloro-2-(trifluoromethyl)benzyl bromide are not well-documented, its derivatives could be used in the development of environmental sensors or as intermediates in the synthesis of compounds designed to break down pollutants .
安全和危害
作用机制
Target of Action
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.
Mode of Action
It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.
Result of Action
It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.
Action Environment
Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.
属性
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCKOROEHFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392995 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
886496-75-9 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



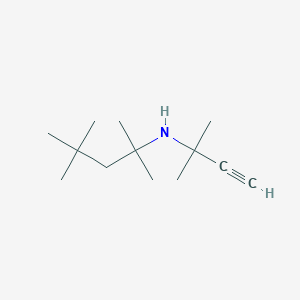

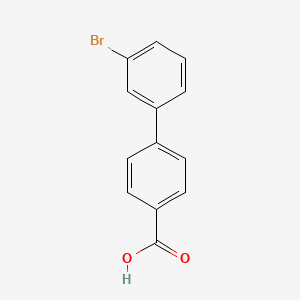

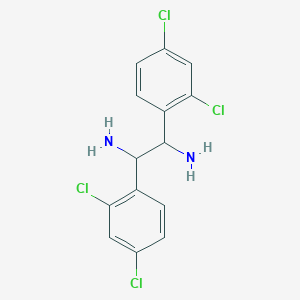
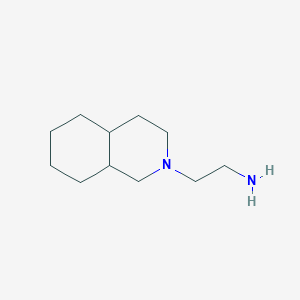
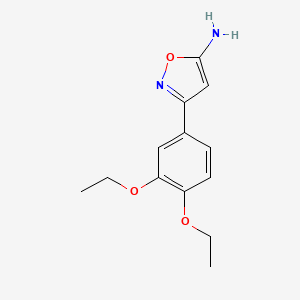
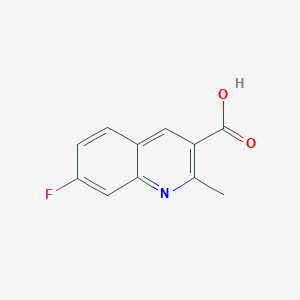
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
